molecular formula C22H20N4O2S B2840800 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-23-0

7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2840800
CAS RN: 863003-23-0
M. Wt: 404.49
InChI Key: HXYJJNIXYWCPBC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The pyrimido[4,5-d]pyrimidine core is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .


Molecular Structure Analysis

The compound contains a cyclopropyl group, a naphthalene moiety, and a pyrimido[4,5-d]pyrimidine core. Cyclopropyl is a three-membered ring, naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings , and pyrimido[4,5-d]pyrimidine is a bicyclic compound with nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Synthesis and Structural Analysis

One core area of research involves the synthesis and structural analysis of cycloproparene derivatives, where studies demonstrate the conversion of 1H-Cyclopropa[b]naphthalene into a range of substituted derivatives through improved synthetic procedures. These derivatives exhibit interesting spectroscopic properties and are evaluated for their potential as lumophores, with their crystal structures providing insights into molecular interactions and stabilities (Halton et al., 1995).

Pharmaceutical Applications

In the realm of pharmaceutical chemistry, derivatives of pyrimidines, such as naphthoand benzopyranopyrimidines, have been synthesized and are noted for their antibacterial, fungicidal, and antiallergic activities. This highlights the compound's relevance in developing new therapeutic agents. Innovative synthesis methods for these heterocycles suggest the compound's adaptability and potential in drug discovery and development (Osyanin et al., 2014).

Material Science and Sensing Applications

Further extending its utility, research into the compound's derivatives showcases their application in material science, particularly in creating chemosensors for metal ions. These studies reveal the compound's ability to form complexes with transition metals, indicating its usefulness in developing sensitive and selective sensors for environmental and biological monitoring (Gosavi-Mirkute et al., 2017).

Antimicrobial and Antioxidant Properties

Additionally, the antimicrobial and antioxidant evaluations of pyrazolopyridine derivatives demonstrate the compound's potential in addressing microbial resistance and oxidative stress-related conditions. This opens up avenues for its application in creating more effective antimicrobial agents and antioxidants, contributing to the advancement of healthcare solutions (Gouda, 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activity could also be explored, given the known activities of related pyrimido[4,5-d]pyrimidines .

properties

IUPAC Name

7-cyclopropyl-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-25-19-17(21(27)26(2)22(25)28)20(24-18(23-19)14-10-11-14)29-12-15-8-5-7-13-6-3-4-9-16(13)15/h3-9,14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYJJNIXYWCPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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